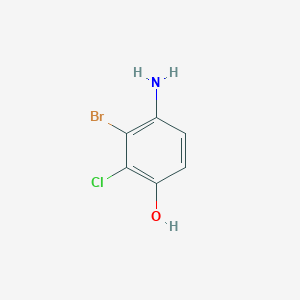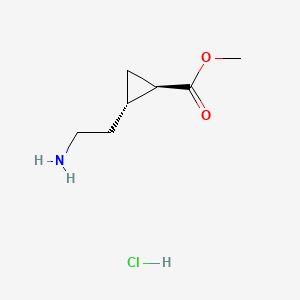
N'-Methyl-4-nitrophenylene-1,2-diamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the nitration of N’-methyl-1,2-phenylenediamine followed by deuterium exchange reactions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production methods for N’-Methyl-4-nitrophenylene-1,2-diamine-d3 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylene diamines .
Scientific Research Applications
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry or NMR, allowing researchers to study the compound’s behavior in various systems . The molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Methyl-4-nitrophenylene-1,2-diamine-d3 include:
N’-Methyl-4-nitrophenylene-1,2-diamine: The non-deuterated version of the compound.
N1-Methyl-4-nitro-1,2-benzenediamine: Another structural isomer with similar properties.
Uniqueness
The uniqueness of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical techniques . This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI Key |
MNIKERWISBANET-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)



![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)


![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)





